

# Flunisolide: A Comprehensive Technical Guide to its Molecular Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Flunisolide is a synthetic corticosteroid belonging to the glucocorticoid class of drugs, valued for its potent anti-inflammatory properties.[1] It is primarily utilized in the management of asthma and allergic rhinitis.[1] This technical guide provides an in-depth exploration of the molecular structure, physicochemical characteristics, and biological activities of Flunisolide, with a focus on the experimental methodologies and data relevant to researchers and drug development professionals.

#### **Molecular Structure and Identification**

Flunisolide is a fluorinated steroid derivative with a complex polycyclic structure. Its chemical name is (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0<sup>2</sup>,9.0<sup>4</sup>,8.0<sup>13</sup>,1<sup>8</sup>]icosa-14,17-dien-16-one.[1]



Identifier	Value
IUPAC Name	(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-
	11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-
	tetramethyl-5,7-
	dioxapentacyclo[10.8.0.0 <sup>2</sup> , <sup>9</sup> .0 <sup>4</sup> , <sup>8</sup> .0 <sup>13</sup> , <sup>18</sup> ]icosa-
	14,17-dien-16-one[1]
CAS Number	3385-03-3
Molecular Formula	C24H31FO6[1]
Molecular Weight	434.5 g/mol [1]
SMILES	C[C@]12CINVALID-LINK(C)C)C(=O)CO)C
	INVALID-LINKC=C[C@]35C)F">C@@HO
InChI Key	XSFJVAJPIHIPKU-XWCQMRHXSA-N

# **Physicochemical Properties**

The physicochemical properties of Flunisolide are critical for its formulation, delivery, and pharmacokinetic profile.

Property	Value
Melting Point	Approximately 245 °C (with decomposition)
Solubility	Practically insoluble in water; soluble in acetone; sparingly soluble in chloroform; slightly soluble in methanol.
logP (Octanol-Water)	2.5[1]
рКа	Data not readily available; however, as a neutral molecule, it is not expected to have a physiologically relevant pKa.

# **Spectroscopic Data**



Spectroscopic analysis is fundamental for the structural elucidation and quality control of Flunisolide.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR: The proton NMR spectrum of Flunisolide in chloroform-d₃ exhibits characteristic signals for its steroidal backbone and substituents. Key signals include those for the vinyl protons of the diene system, the proton at the fluorine-bearing carbon, and the methyl groups. For instance, the H-6 proton signal is split due to coupling with the adjacent fluorine atom.[2]

A detailed, assigned <sup>1</sup>H NMR spectrum with coupling constants is not publicly available in the searched literature. A generic protocol for obtaining such data is provided in the experimental section.

<sup>13</sup>C NMR: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton of Flunisolide.

Specific <sup>13</sup>C NMR spectral data with assignments for Flunisolide is not readily available in the searched literature. A general approach to <sup>13</sup>C NMR analysis is included in the experimental protocols.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of Flunisolide, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400	O-H stretching (hydroxyl groups)
~1720	C=O stretching (ketone)
~1660	C=O stretching (conjugated ketone)
~1620, ~1600	C=C stretching (diene)
~1050	C-O stretching (acetal)



Note: These are approximate assignments based on typical steroid IR spectra. A detailed spectrum with precise peak assignments for Flunisolide is not available in the searched literature.

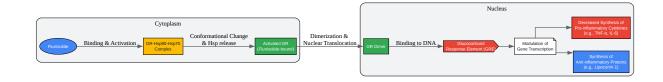
## **Mass Spectrometry (MS)**

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Flunisolide.

A detailed experimental fragmentation pattern for Flunisolide is not publicly available. The expected fragmentation would involve losses of water, carbon monoxide, and cleavage of the side chain.

# Mechanism of Action: Glucocorticoid Receptor Signaling

Flunisolide exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1]



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Caption: Glucocorticoid receptor signaling pathway of Flunisolide.

# **Experimental Protocols**



## Synthesis of Flunisolide

A plausible synthesis of Flunisolide involves several steps starting from a suitable steroid precursor. The following is a generalized workflow based on known steroid chemistry.[3]



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Caption: Generalized synthetic workflow for Flunisolide.

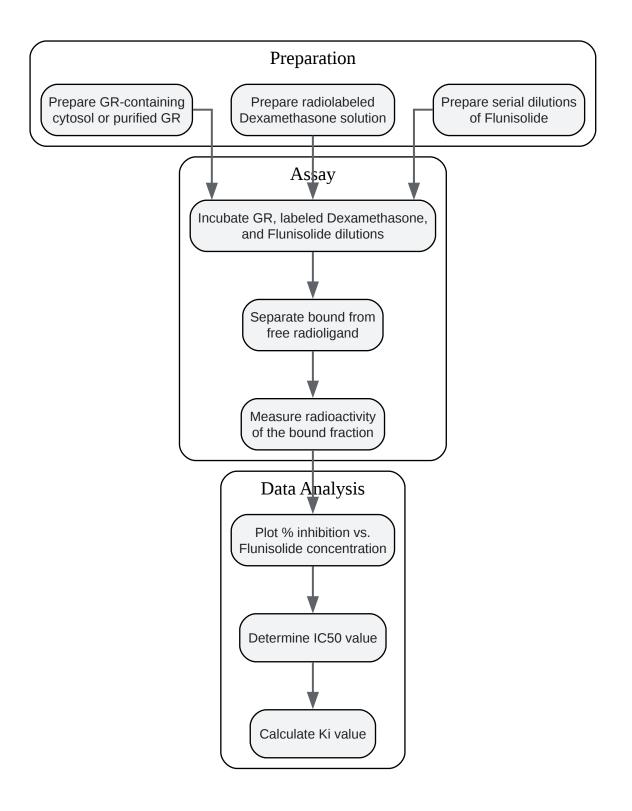
Detailed Methodology (Illustrative):

- Dehydrogenation: The starting steroid is treated with a dehydrogenating agent, such as selenium dioxide, to introduce the 1,4-diene system in the A-ring.
- Hydroxylation: The intermediate is subjected to microbial or chemical hydroxylation to introduce the  $16\alpha$ -hydroxyl group.
- Acetonide Formation: The resulting 16α,17α-diol is reacted with acetone in the presence of an acid catalyst to form the cyclic 16,17-acetal (acetonide).
- Fluorination: The 6α-fluoro group is introduced via an electrophilic fluorinating agent.
- Side Chain Elaboration: The C17 side chain is elaborated to introduce the 21-hydroxyl group, often via a multi-step process involving the formation of a cyanohydrin followed by reduction and hydrolysis.

# Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol describes a general method to determine the binding affinity of Flunisolide to the glucocorticoid receptor.[4]





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Caption: Workflow for a competitive glucocorticoid receptor binding assay.

**Detailed Methodology:** 

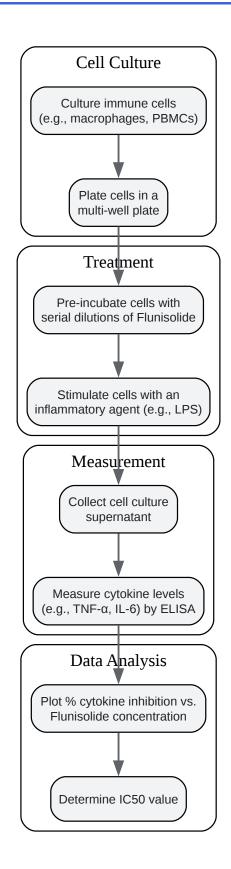


- Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable tissue source (e.g., rat liver) or use a commercially available purified receptor.
- Ligand Preparation: Prepare a stock solution of a radiolabeled glucocorticoid, such as [<sup>3</sup>H]Dexamethasone, of known specific activity.
- Competitor Preparation: Prepare a series of dilutions of Flunisolide in a suitable buffer.
- Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a
  fixed concentration of the radiolabeled ligand and varying concentrations of Flunisolide.
  Include control wells with no competitor (total binding) and with a large excess of unlabeled
  Dexamethasone (non-specific binding).
- Separation: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
- Measurement: Quantify the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the Flunisolide concentration. Determine the IC₅₀ value (the concentration of Flunisolide that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

# Anti-Inflammatory Activity Assay (Inhibition of Cytokine Release)

This protocol outlines a general method for assessing the anti-inflammatory activity of Flunisolide by measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells.[5][6][7][8]





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